molecular formula C14H26N2O6 B186741 2,4-Bis-tert-butoxycarbonylamino-butyric acid CAS No. 130853-32-6

2,4-Bis-tert-butoxycarbonylamino-butyric acid

Cat. No.: B186741
CAS No.: 130853-32-6
M. Wt: 318.37 g/mol
InChI Key: JIYZOHCBABALOE-UHFFFAOYSA-N
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Description

2,4-Bis-tert-butoxycarbonylamino-butyric acid is a chemical compound with the molecular formula C14H26N2O6 and a molecular weight of 318.37 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis-tert-butoxycarbonylamino-butyric acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method is the reaction of butyric acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis-tert-butoxycarbonylamino-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,4-Bis-tert-butoxycarbonylamino-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis-tert-butoxycarbonylamino-butyric acid involves its ability to act as a protecting group for amino acids and peptides. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis-tert-butoxycarbonylamino-butyric acid: Similar in structure and reactivity.

    tert-Butoxycarbonylamino acids: Compounds with similar Boc protection.

    N-Boc-protected amino acids: Widely used in peptide synthesis.

Uniqueness

This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZOHCBABALOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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